molecular formula C8H5BrN2O2 B1375680 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-45-3

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No. B1375680
CAS RN: 1173721-45-3
M. Wt: 241.04 g/mol
InChI Key: AJQKBOXVCYDTSS-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a chemical compound. It is a derivative of pyrrolopyridine, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various biological processes, including tissue development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound interacts with FGFRs, inhibiting their activity and thus disrupting these signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate a variety of cellular processes, including cell proliferation, differentiation, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

properties

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-11-7-5(6(12)8(11)13)2-4(9)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKBOXVCYDTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743402
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

CAS RN

1173721-45-3
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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